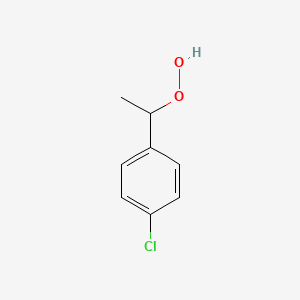

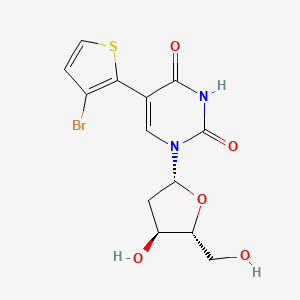

![molecular formula C15H20O2 B12566854 Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 226903-56-6](/img/structure/B12566854.png)

Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Kondensationsreaktion: Ein gängiges Verfahren zur Synthese von 4-(4-Hydroxyphenyl)cyclohexanon beinhaltet die Kondensation von p-Nitrophenol mit Cyclohexanon. Die Reaktion wird in einem alkalischen Medium durchgeführt, um Natrium-p-nitrophenolat zu bilden, das dann mit Cyclohexanon kondensiert, um das gewünschte Produkt zu ergeben[][1].

Hydroxyalkylierungsreaktion: Ein weiteres Verfahren beinhaltet die Hydroxyalkylierung von Cyclohexanon unter Verwendung einer starken Base wie Natriumhydroxid in einem Alkohol-Lösungsmittel. Diese Reaktion führt die Hydroxyphenylgruppe in den Cyclohexanonring ein[][1].

Industrielle Produktionsverfahren

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: 4-(4-Hydroxyphenyl)cyclohexanon kann Oxidationsreaktionen eingehen, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Cyclohexanol-Derivate zu bilden.

Substitution: Aufgrund des Vorhandenseins der Hydroxyphenylgruppe kann es an elektrophilen aromatischen Substitutionsreaktionen teilnehmen[][1].

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitriermittel können unter sauren Bedingungen verwendet werden[][1].

Hauptsächlich gebildete Produkte

Oxidation: Chinone und andere oxidierte phenolische Verbindungen.

Reduktion: Cyclohexanol-Derivate.

Substitution: Halogenierte oder nitrierte Phenylcyclohexanone[][1].

Wissenschaftliche Forschungsanwendungen

4-(4-Hydroxyphenyl)cyclohexanon hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet[][1].

Biologie: Studien zu seinen potenziellen biologischen Aktivitäten und Wechselwirkungen mit verschiedenen Biomolekülen[][1].

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Synthese von pharmazeutischen Verbindungen[][1].

Industrie: Verwendung bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien[][1].

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 4-(4-hydroxyphenyl)cyclohexanone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclohexanol derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyphenyl group[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions[][1].

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated or nitrated phenylcyclohexanones[][1].

Wissenschaftliche Forschungsanwendungen

4-(4-hydroxyphenyl)cyclohexanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules[][1].

Biology: Studied for its potential biological activities and interactions with various biomolecules[][1].

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds[][1].

Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals[][1].

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Phenylcyclohexanon: Ähnlich in der Struktur, aber es fehlt die Hydroxygruppe, was zu unterschiedlicher chemischer Reaktivität und Anwendungen führt[][1].

4-(4-Methoxyphenyl)cyclohexanon: Enthält eine Methoxygruppe anstelle einer Hydroxygruppe, was seine Löslichkeit und Reaktivität beeinflusst[][1].

4-(4-Isopropoxyphenyl)cyclohexanon: Besitzt eine Isopropoxygruppe, die seine sterischen und elektronischen Eigenschaften im Vergleich zum Hydroxyderivat verändert[][1].

Eigenschaften

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-4,7-8,12,16H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKCHBDBFSXCNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=O)CC1)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431478 |

Source

|

| Record name | Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226903-56-6 |

Source

|

| Record name | Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)

![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)

![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)

![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)

![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)

![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)